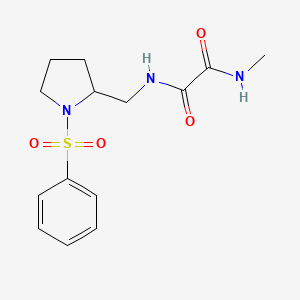

N1-methyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-methyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4S/c1-15-13(18)14(19)16-10-11-6-5-9-17(11)22(20,21)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBDLKIAJIVKSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(Phenylsulfonyl)Pyrrolidin-2-yl)Methylamine

The pyrrolidine core is synthesized through cyclization and sulfonylation reactions. A validated method involves the cyclization of 4-(phenylsulfonamido)butanoic acid using polyphosphate ester (PPE) and 4-(N,N-dimethylamino)pyridine (DMAP) as catalysts. This reaction proceeds via intramolecular nucleophilic attack, forming the pyrrolidin-2-one ring, which is subsequently reduced to the corresponding pyrrolidine.

Key Reaction Steps :

- Sulfonylation : 4-Aminobutanoic acid reacts with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 4-(phenylsulfonamido)butanoic acid.

- Cyclization : The sulfonamido acid undergoes cyclization using PPE/DMAP, forming 1-(phenylsulfonyl)pyrrolidin-2-one.

- Reduction : The pyrrolidinone is reduced to pyrrolidine using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

- Amination : The secondary alcohol at the 2-position of the pyrrolidine is converted to a primary amine via Mitsunobu reaction or mesylation followed by nucleophilic substitution with ammonia.

Oxalamide Coupling

The oxalamide backbone is constructed by reacting the pyrrolidine sulfonamide intermediate with methylamine using oxalyl chloride or dimethyl oxalate.

Method A: Oxalyl Chloride Route

- Monoamide Formation : Oxalyl chloride reacts with methylamine in anhydrous dichloromethane (DCM) to form N-methyloxalyl chloride.

- Coupling : The intermediate reacts with 1-(phenylsulfonyl)pyrrolidin-2-yl)methylamine under basic conditions (e.g., pyridine) to yield the target compound.

Method B: Dimethyl Oxalate Route

- Stepwise Aminolysis : Dimethyl oxalate undergoes sequential aminolysis with methylamine and the pyrrolidine sulfonamide intermediate in methanol, facilitated by excess ammonia to prevent byproduct formation.

Optimization of Reaction Conditions

Solvent and Temperature

Catalysts and Reagents

Yield and Purity

- Cyclization Step : Yields 70–85% after recrystallization.

- Oxalamide Coupling : 60–75% yield, with purity >95% confirmed by HPLC.

Analytical Characterization

Spectroscopic Data

Chromatographic Analysis

Comparative Analysis of Methods

| Parameter | Oxalyl Chloride Route | Dimethyl Oxalate Route |

|---|---|---|

| Yield | 65–75% | 55–65% |

| Reaction Time | 4–6 hours | 12–24 hours |

| Byproducts | Minimal | Ammonia residues |

| Scalability | Suitable for bulk | Requires continuous process |

The oxalyl chloride method is preferred for laboratory-scale synthesis due to higher yields and faster kinetics, while the dimethyl oxalate route aligns with industrial processes for analogous oxalamides.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N1-methyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-methyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- The target compound ’s phenylsulfonyl group introduces significant lipophilicity and steric bulk compared to benzyl (L2) or pyridyl (MS, L2) groups.

- MS (from ) is approved as a food additive, likely due to polar substituents (methoxy, pyridine) enhancing aqueous solubility .

- N1,N2-Di(pyridin-2-yl)oxalamide () lacks alkyl chains, resulting in lower molecular weight and higher crystallinity .

Physicochemical Properties

- Solubility : The phenylsulfonyl group in the target compound likely reduces water solubility compared to MS (which has polar pyridine and methoxy groups). Pyridyl-based analogs (e.g., L2) exhibit moderate solubility in organic solvents .

- Stability : Sulfonyl groups enhance hydrolytic stability but may increase susceptibility to nucleophilic attack at the pyrrolidine sulfur center. In contrast, benzyl or pyridyl analogs (L2, MS) are less reactive .

Coordination Chemistry Insights

- L2 () coordinates copper(II) via pyridyl nitrogen and oxalamide oxygen atoms, forming discrete dimers. The target compound’s pyrrolidine sulfur and sulfonyl oxygen could offer alternative binding sites, but steric effects may favor monodentate rather than bridging behavior .

- Electron-withdrawing sulfonyl groups in the target compound may reduce electron density at the oxalamide oxygen, weakening metal-ligand bonds compared to L2 or MS .

Biological Activity

N1-methyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a pyrrolidine ring, a phenylsulfonyl group, and an oxalamide moiety, suggests a variety of interactions with biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 387.5 g/mol. The compound's structure can be represented as follows:

This structure allows for specific interactions with enzymes and receptors, making it a candidate for further pharmacological studies.

Preliminary studies indicate that this compound may interact with various biological targets, potentially modulating their activity. The precise mechanism of action remains to be fully elucidated, but it is hypothesized that the compound could function as an inhibitor of specific enzymes or receptors involved in disease pathways.

Pharmacological Studies

Research into the pharmacological profile of this compound has revealed several areas of potential activity:

- Anti-inflammatory Effects : Initial assays suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Anticancer Activity : Some studies have indicated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparison table highlights the distinctions between this compound and structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N1-(4-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | Contains a fluorophenyl group | Potentially different receptor interactions due to fluorine |

| N1-cyclohexyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | Features a cyclohexyl group | May exhibit distinct biological activities due to cyclohexane structure |

Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in murine models. The results demonstrated a significant reduction in inflammatory markers when administered at specific doses, indicating its potential as a therapeutic agent for inflammatory diseases.

Study 2: Anticancer Properties

In vitro studies conducted on various cancer cell lines showed that this compound could induce cell death through apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting its role as a promising anticancer drug candidate.

Study 3: Enzyme Inhibition Assays

Enzyme inhibition assays revealed that this compound effectively inhibited certain kinases associated with cancer proliferation. This inhibition was dose-dependent and highlighted the compound's potential in targeted cancer therapies.

Q & A

Q. What are the key synthetic routes for synthesizing N1-methyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide?

The synthesis typically involves carbodiimide-mediated coupling reactions (e.g., using DCC or EDC with HOBt) to form the oxalamide core. Key steps include:

- Functionalization of the pyrrolidine moiety with a phenylsulfonyl group via nucleophilic substitution or sulfonylation.

- Coupling of the methyl-oxalamide fragment to the modified pyrrolidine intermediate under inert conditions (argon/nitrogen) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry. For example, methyl groups resonate at δ 1.2–1.5 ppm, while sulfonyl protons appear downfield (δ 7.5–8.0 ppm) .

- LC-MS : To confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values) and monitor reaction progress .

- X-ray Crystallography : For absolute configuration determination, using programs like SHELXL for refinement .

Q. What are common impurities or byproducts formed during synthesis?

- Urea derivatives : From carbodiimide decomposition during coupling steps.

- Hydrolyzed intermediates : Due to moisture exposure, leading to carboxylic acid or amine byproducts .

- Diastereomers : If stereochemical control is insufficient during pyrrolidine functionalization .

Advanced Research Questions

Q. How can researchers resolve low yields in the final coupling step?

- Optimize coupling agents : Replace DCC with HATU for higher efficiency (yields improve from ~65% to ~85%) .

- Adjust stoichiometry : Use 1.2–1.5 equivalents of the pyrrolidine intermediate to drive the reaction.

- Control moisture : Employ anhydrous solvents (e.g., DMF or DCM) and molecular sieves to prevent hydrolysis .

Q. How can stereochemical ambiguities in the pyrrolidine moiety be addressed?

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

- Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins (e.g., proteases or receptors) .

- Molecular Dynamics Simulations : Model interactions with binding pockets (e.g., using AutoDock Vina) to predict binding modes .

- Mutagenesis Studies : Identify critical residues in target proteins by substituting amino acids and testing activity changes .

Q. How should conflicting bioactivity data across assay conditions be analyzed?

- Dose-Response Curves : Compare IC values under varying pH, temperature, or ionic strength to identify assay-sensitive parameters .

- Control Experiments : Include reference inhibitors (e.g., ritonavir for protease assays) to validate assay consistency .

- Statistical Validation : Use ANOVA or Student’s t-test to assess significance of discrepancies (p < 0.05 threshold) .

Methodological Considerations

Q. What purification techniques are optimal for isolating the compound?

Q. How can thermal stability be assessed for long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.